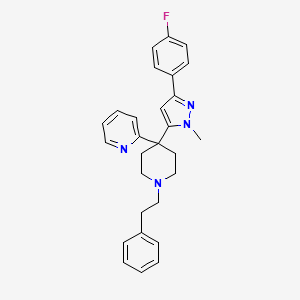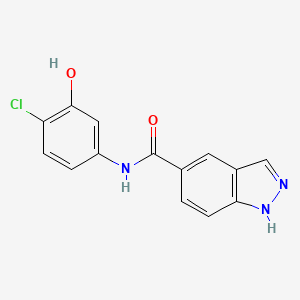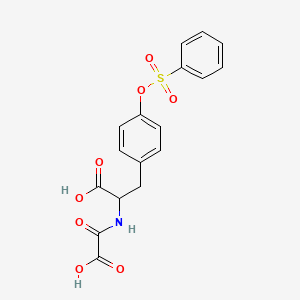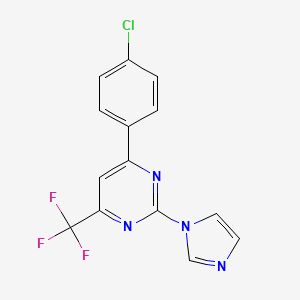![molecular formula C23H17F3N4O2S B10833938 3-(6'-Methyl-6''-trifluoromethyl-[2,2';4',3'']terpyridin-6-yl)-benzenesulfonamide](/img/structure/B10833938.png)
3-(6'-Methyl-6''-trifluoromethyl-[2,2';4',3'']terpyridin-6-yl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25435285-Compound-53 is a small molecular drug known for its role as a potent agonist of the stimulator of interferon genes (STING) pathway . This compound has shown significant potential in modulating immune responses, making it a valuable candidate for therapeutic applications in various diseases, including cancer and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID25435285-Compound-53 involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The key steps include:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as nucleophilic substitution and cyclization.
Final Transformation: The intermediate compounds are then subjected to further reactions, including oxidation and acylation, to yield PMID25435285-Compound-53.
Industrial Production Methods
Industrial production of PMID25435285-Compound-53 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as crystallization and chromatography.
Final Synthesis: The purified intermediates are then converted into the final product through controlled chemical reactions.
Chemical Reactions Analysis
Types of Reactions
PMID25435285-Compound-53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PMID25435285-Compound-53 .
Scientific Research Applications
PMID25435285-Compound-53 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the STING pathway and its modulation.
Biology: Employed in research to understand immune responses and the role of STING in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating cancer, infectious diseases, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STING pathway
Mechanism of Action
PMID25435285-Compound-53 exerts its effects by binding to the STING receptor, leading to its activation. This activation triggers a signaling cascade that results in the production of interferons and other cytokines, which play a crucial role in immune responses. The molecular targets and pathways involved include:
STING Receptor: The primary target of the compound.
Signaling Proteins: Such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).
Pathways: Involving the activation of interferon-stimulated genes and the production of pro-inflammatory cytokines
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to PMID25435285-Compound-53 include:
STING Agonist-12: Another potent activator of the STING pathway.
Compound 54: A derivative with similar structural features and biological activity
Uniqueness
PMID25435285-Compound-53 is unique due to its high potency and specificity in activating the STING pathway. Its ability to modulate immune responses makes it a valuable candidate for therapeutic applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C23H17F3N4O2S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-[6-[6-methyl-4-[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-yl]pyridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H17F3N4O2S/c1-14-10-17(16-8-9-22(28-13-16)23(24,25)26)12-21(29-14)20-7-3-6-19(30-20)15-4-2-5-18(11-15)33(27,31)32/h2-13H,1H3,(H2,27,31,32) |
InChI Key |
SNOQZNIOGMOXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=CC(=N2)C3=CC(=CC=C3)S(=O)(=O)N)C4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[[4-[4-[[2-[(5-Amino-5-oxopentan-2-yl)carbamoyl]-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-11-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B10833858.png)



![2-[3-(2,6-Dimethyl-pyridin-4-yl)-phenyl]-4-trifluoromethyl-6-(4-trifluoromethyl-phenyl)-pyrimidine](/img/structure/B10833884.png)
![3-[3-[4-(4-Chloro-phenyl)-6-trifluoromethyl-pyrimidin-2-yl]-[1,2,4]oxadiazol-5-yl]-benzenesulfonamide](/img/structure/B10833888.png)

![4-{4-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-pyrimidin-2-yl}-pyridin-2-ylamine](/img/structure/B10833905.png)
![10,10-Dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.01,9.02,7.011,19.013,17]tricosa-2,4,6,8-tetraene-18-carbonitrile](/img/structure/B10833913.png)
![5-{3-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine](/img/structure/B10833917.png)
![3-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-(2-phenylethyl)piperidine](/img/structure/B10833925.png)
![3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-benzenesulfonamide](/img/structure/B10833933.png)
![2-[(3-Imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid](/img/structure/B10833942.png)

